![molecular formula C15H28N2O2 B14903699 (S)-tert-Butyl 3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14903699.png)
(S)-tert-Butyl 3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable target for research and development.
Méthodes De Préparation
The synthesis of tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multi-step synthetic routes. One common method involves the reaction of tert-butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate with cobalt(II) chloride hexahydrate and sodium borohydride in methanol under ice-cooling conditions. The mixture is then stirred at room temperature for two days and subsequently heated to 60°C for one hour. The product is isolated by filtration and extraction with ethyl acetate .
Analyse Des Réactions Chimiques
tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the spirocyclic carbon atoms. Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological targets to understand its potential therapeutic effects and mechanisms of action.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds such as tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate and tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate These compounds share similar structural features but differ in their functional groups and reactivity The unique combination of the tert-butyl group and the spirocyclic framework in tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4
Propriétés
Formule moléculaire |
C15H28N2O2 |
|---|---|
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-5-12-10-15(11-16-12)6-8-17(9-7-15)13(18)19-14(2,3)4/h12,16H,5-11H2,1-4H3/t12-/m0/s1 |
Clé InChI |
SPDBLUSNHWFIKK-LBPRGKRZSA-N |
SMILES isomérique |
CC[C@H]1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1 |
SMILES canonique |
CCC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


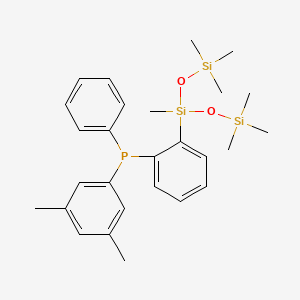
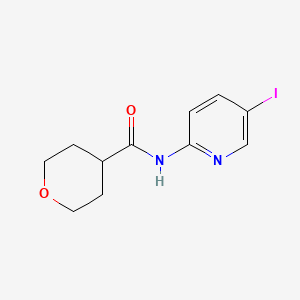
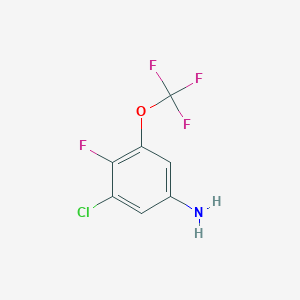

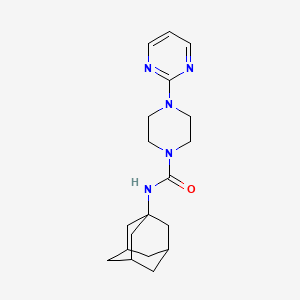
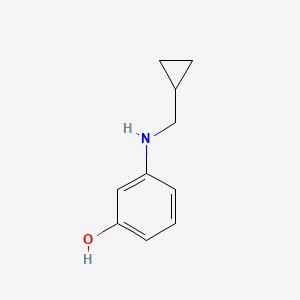
![n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide](/img/structure/B14903655.png)
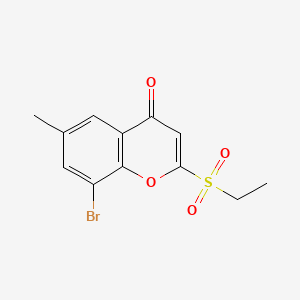
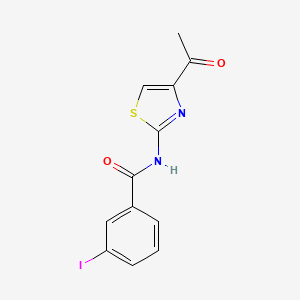
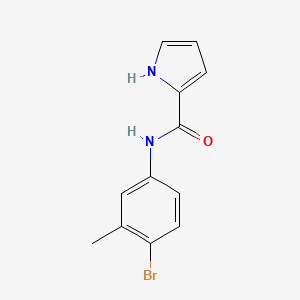

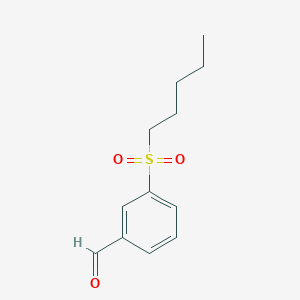
![((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14903686.png)
![3-[(Propylamino)methyl]quinolin-2-ol](/img/structure/B14903692.png)
